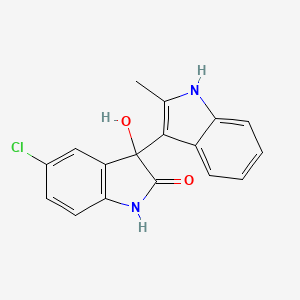
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide
Vue d'ensemble
Description
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a crucial role in the regulation of cellular processes such as cell cycle progression, DNA damage response, and apoptosis.
Mécanisme D'action
The mechanism of action of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide involves the inhibition of NAE, which is responsible for the activation of NEDD8. NEDD8 is a small ubiquitin-like modifier that plays a crucial role in the regulation of various cellular processes. The inhibition of NAE by 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide leads to the accumulation of the NEDD8-conjugated proteins, which results in the disruption of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide have been extensively studied. In cancer cells, the inhibition of NAE by 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide leads to the accumulation of the NEDD8-conjugated proteins, which results in the disruption of various cellular processes such as cell cycle progression, DNA damage response, and apoptosis. This ultimately leads to the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide is that it is a potent and specific inhibitor of NAE. This makes it a valuable tool for studying the role of NAE in various cellular processes. However, one of the limitations of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide is that it is not a selective inhibitor of NAE and can also inhibit other enzymes such as the E1 ubiquitin-activating enzyme.
Orientations Futures
For the study of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide include the development of more potent and selective inhibitors of NAE, the identification of biomarkers for treatment response, and the combination of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide with other therapeutic agents.
Applications De Recherche Scientifique
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and inflammatory disorders. The inhibition of NAE by 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide leads to the accumulation of the NEDD8-conjugated proteins, which results in the disruption of various cellular processes. This disruption ultimately leads to the induction of apoptosis in cancer cells, making it a potential cancer therapeutic agent.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-15(2)27-17-10-8-16(9-11-17)19(18-6-4-5-7-20(18)26-3)14-21(25)24-22-23-12-13-28-22/h4-13,15,19H,14H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORGMWIACRVCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)NC2=NC=CS2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]-N-(1,3-thiazol-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4084366.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone hydrochloride](/img/structure/B4084375.png)

![N'-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide](/img/structure/B4084402.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-propylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4084415.png)
![4-{3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4084425.png)
![N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]phenyl}butanamide](/img/structure/B4084427.png)
![6-amino-4-(2-chloro-6-nitrophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4084433.png)
![1-[3-(4-isopropoxyphenyl)-3-phenylpropanoyl]piperidine](/img/structure/B4084445.png)


![2,6-dimethyl-4-[(4-nitrophenyl)carbonothioyl]morpholine](/img/structure/B4084473.png)
![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B4084486.png)
![6-ethyl-1-mercapto-6-methyl-4-(4-methylphenyl)-6,7-dihydrobenzo[h][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4084493.png)